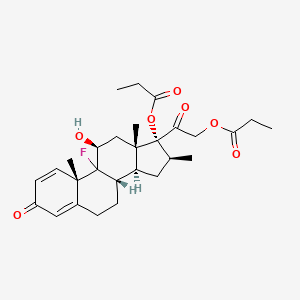
Stachyose hydrate from Stachys tuberifera
Overview
Description
Stachyose hydrate is a tetrasaccharide belonging to the raffinose family of oligosaccharides. It is derived from the plant Stachys tuberifera. The compound has the empirical formula C24H42O21 · xH2O and a molecular weight of 666.58 (anhydrous basis)
Preparation Methods
Synthetic Routes and Reaction Conditions
Stachyose hydrate can be prepared by a modification of the procedure of von Plante and Schulze, which was first described in 1890 . The synthesis involves the enzymatic conversion of sucrose and galactinol to stachyose through the action of galactosyltransferases. The reaction conditions typically require a controlled environment with specific pH and temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of stachyose hydrate involves the extraction and purification from plant sources, particularly from Stachys tuberifera. The process includes several steps such as extraction, filtration, concentration, and crystallization to obtain high-purity stachyose hydrate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Stachyose hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and enzymatic reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down stachyose into its constituent sugars, including galactose, glucose, and fructose.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize stachyose, leading to the formation of various oxidation products.
Enzymatic Reactions: Enzymes like α-galactosidase can specifically target stachyose, breaking it down into simpler sugars.
Major Products Formed
The major products formed from the hydrolysis of stachyose include galactose, glucose, and fructose. Oxidation reactions can produce a range of oxidized derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
Stachyose hydrate has a wide range of scientific research applications:
Biology: Plays a role in plant physiology, particularly in the transport and storage of carbohydrates.
Medicine: Investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Mechanism of Action
Stachyose hydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is broken down by α-galactosidase into simpler sugars, which can then be utilized by the body or by gut microbiota. The prebiotic effect of stachyose is attributed to its ability to promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .
Comparison with Similar Compounds
Stachyose hydrate is similar to other raffinose family oligosaccharides such as raffinose and verbascose. it is unique in its specific structure and the number of galactose units it contains:
Raffinose: Composed of one galactose, one glucose, and one fructose unit.
Verbascose: Contains four galactose units, one glucose, and one fructose unit.
Stachyose hydrate’s specific structure allows it to have distinct functional properties and applications compared to these similar compounds.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMRUQRXAFOAH-KTDNCYJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10094-58-3, 470-55-3 | |
| Record name | Stachyose tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B8023744.png)





![(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8023792.png)

![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)



![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)

